N-(3-Oxohexanoyl)homosérine lactone

Vue d'ensemble

Description

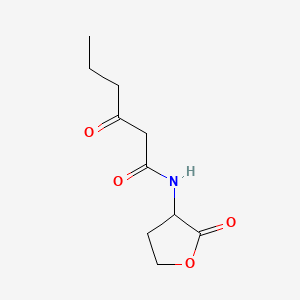

“N-(3-Oxohexanoyl)homoserine lactone” is a small diffusible signaling molecule and is a member of the N-acyl-homoserine lactone family . It is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 3-oxohexanoic acid with the amino group of homoserine lactone .

Synthesis Analysis

In a study, it was found that N-(3-oxohexanoyl)-L-homoserinelactone (OHHL) was only released from granular sludge (NGS) and was shown to accelerate sludge aggregation by increasing the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . Another study revealed that the compound was isolated from the spent culture supernatant of a group 1 mutant using solvent extraction, hydrophobic-interaction chromatography, and silica-gel chromatography, and finally purified by reverse-phase semipreparative h.p.l.c .

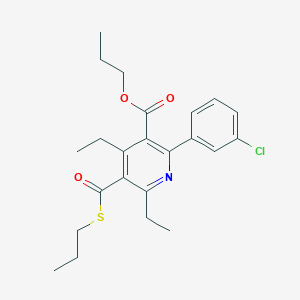

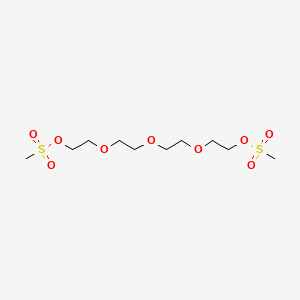

Molecular Structure Analysis

The molecular formula of “N-(3-Oxohexanoyl)homoserine lactone” is C10H15NO4 . The IUPAC name is 3-oxo-N-(2-oxooxolan-3-yl)hexanamide . The canonical SMILES is CCCC(=O)CC(=O)NC1CCOC1=O .

Physical And Chemical Properties Analysis

“N-(3-Oxohexanoyl)homoserine lactone” is soluble in chloroform . It has a molecular weight of 213.23 g/mol .

Applications De Recherche Scientifique

Accélération de l'agrégation des boues

“N-(3-Oxohexanoyl)homosérine lactone” (OHHL) a été trouvé pour accélérer l'agrégation des boues en augmentant le taux de croissance de la biomasse, l'activité microbienne, les protéines extracellulaires et la biomasse AerAOB . Ceci est particulièrement utile dans le traitement des eaux usées à forte teneur en ammoniac .

Amélioration de l'adhésion cellulaire

OHHL améliore les rendements des substances de type tryptophane après mélange avec l'EPS externe de NGS, améliorant l'adhésion cellulaire . Ceci est bénéfique dans le processus de granulation sous condition de décharge sélective des boues .

Amélioration du processus de nitritation

OHHL et davantage de substances de type tryptophane sont produites dans le processus de granulation sous condition de décharge sélective des boues, ce qui s'est avéré capable d'accélérer la granulation NAS . Par conséquent, le processus de granulation des boues pour la nitritation peut être amélioré en augmentant les niveaux d'OHHL et de tryptophane dans la phase de démarrage initiale .

Régulation de l'expression génique

Les N-acylhomosérine lactones (AHL), y compris OHHL, sont impliquées dans la détection de quorum, le contrôle de l'expression génique et le métabolisme cellulaire .

Prévention des infections

Les AHL ont diverses applications, y compris la régulation de la virulence en général, qui peut être utilisée dans la prévention des infections .

Formation de biofilms

Les AHL jouent un rôle crucial dans la formation des biofilms . Les biofilms sont essentiels dans de nombreux environnements naturels et conçus, y compris les stations d'épuration des eaux usées et les dispositifs médicaux.

Étude des effets sur les substances polymères extracellulaires

OHHL a été utilisé pour étudier les effets du pH, de la température et de la salinité sur les substances polymères extracellulaires (EPS) du biofilm de Pseudomonas aeruginosa .

Activation des voies de détection de quorum

OHHL a été utilisé comme inducteur d'AHL pour activer les voies de détection de quorum dans Synechococcus elongatus . Cela peut aider les chercheurs à comprendre comment les bactéries communiquent et coordonnent le comportement de groupe.

Mécanisme D'action

Target of Action

N-(3-Oxohexanoyl)homoserine lactone, also known as Autoinducer 1, primarily targets aerobic ammonia-oxidizing bacteria (AerAOB) . These bacteria play a crucial role in the nitrogen cycle, converting ammonia to nitrite, a process known as nitritation .

Mode of Action

Autoinducer 1 interacts with its targets by accelerating sludge aggregation. It increases the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . This interaction results in the formation of granular sludge, which is dominated by AerAOB .

Biochemical Pathways

The compound affects the quorum sensing system of gram-negative bacteria . Quorum sensing is a bacterial communication mechanism that coordinates collective behaviors within a population. Autoinducer 1, as a quorum sensing signal molecule, plays a role in this system . It also influences the expression of the tra gene , which is involved in bacterial conjugation and DNA transfer .

Pharmacokinetics

Its impact on bioavailability is evident in its role in accelerating sludge aggregation and enhancing biomass growth rate .

Result of Action

The action of Autoinducer 1 leads to the formation of granular sludge dominated by AerAOB . This results in an enhanced nitritation process, which is crucial for high-strength ammonia wastewater treatment . It also stimulates the tra gene expression , affecting bacterial conjugation and DNA transfer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Autoinducer 1. The outer extracellular substances (EPS) of NGS, which contain more tryptophan-like substances, play a positive role in the attached growth of AerAOB-dominated sludge . Autoinducer 1 enhances the yields of these tryptophan-like substances, thereby enhancing cell adhesion .

Propriétés

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOXRMDHALAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998213 | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76924-95-3 | |

| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide](/img/structure/B1677539.png)

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)

![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)

![[2-[[[2-[4-(2-Aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate](/img/structure/B1677548.png)

![3-(3-hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-ynylpurine-2,6-dione](/img/structure/B1677554.png)